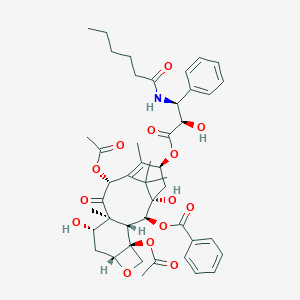

Taxol C

Description

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHTXUBGUDGCNQ-IEAAAIHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H57NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433334 | |

| Record name | Taxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153415-45-3 | |

| Record name | Taxol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153415-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153415-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Paclitaxel C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5P3TE6LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Extraction and Initial Purification

Fresh stem bark of Taxus wallichiana is macerated in methanol for 72 hours, yielding a crude extract concentrated under reduced pressure. The residue is partitioned between water and chloroform, with the chloroform-soluble fraction enriched in taxanes. Sequential liquid-liquid extraction with ethyl acetate and hexane further removes non-polar contaminants.

Column Chromatography

The chloroform fraction is subjected to silica gel column chromatography using a gradient elution system. Initial elution with ethyl acetate removes low-polarity compounds, while increasing methanol content (2–5%) selectively elutes this compound. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and acetonitrile-water mobile phase (65:35 v/v) achieves final purification, yielding this compound at 0.02% w/w of dry bark.

Key Data:

This method, while reliable, faces challenges in scalability due to limited plant biomass and ecological concerns.

Chemical Synthesis of this compound

Total synthesis of this compound involves constructing its complex tetracyclic core and C-13 side chain. Two strategies dominate: convergent synthesis and fragment coupling.

Convergent Synthesis

The Holton synthesis, adapted for this compound, employs a tricyclic ABC ring intermediate (compound 13) coupled to a functionalized C-ring precursor. Critical steps include:

-

Epoxidation : VO(acac)₂ and tBuOOH in benzene at 25°C for 12 hours install the C1 oxygen.

-

Reduction : LiAlH₄ in Et₂O reduces ketone groups at C9 and C10.

-

Side-Chain Attachment : The C-13 side chain, synthesized via lipase-catalyzed kinetic resolution of cyclohexane-1,2-diol, is coupled using Mukaiyama aldol conditions (BF₃·OEt₂, formalin).

Fragment Coupling

The Kuwajima approach utilizes a C-ring precursor synthesized from 3-methoxytoluene:

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Epoxidation | VO(acac)₂, tBuOOH, benzene | 75% | |

| Lipase Resolution | Pseudomonas fluorescens lipase | 45% | |

| Aldol Coupling | BF₃·OEt₂, formalin | 68% |

Semi-Synthetic Approaches

Semi-synthesis leverages natural taxane precursors to streamline this compound production.

From 7-Xylosyl-10-Deacetyl this compound

Taxus cell cultures produce 7-xylosyl-10-deacetyl this compound, which is converted via:

-

Periodate Cleavage : NaIO₄ in methanol removes the xylosyl group, forming a dialdehyde intermediate.

-

Phenylhydrazine Treatment : Converts dialdehyde to 10-deacetyl this compound (70% yield).

-

Acetylation : Chlorotriisobutylsilane and acetyl chloride protect hydroxyl groups, followed by sulfuric acid-mediated deprotection to yield this compound.

Microbial Biotransformation

Recombinant Saccharomyces cerevisiae expressing Taxus cytochrome P450 enzymes (e.g., Taxoid 7β-hydroxylase) hydroxylate taxadiene at C7, forming this compound’s core. Optimized conditions achieve 120 mg/L titers in bioreactors.

Biotechnological Production

Plant Cell Cultures

Taxus chinensis suspension cultures, elicited with methyl jasmonate, produce this compound at 14 mg/L over 21 days. Metabolic engineering to overexpress taxadien-5α-ol-O-acetyltransferase improves yields by 3.2-fold.

Enzymatic Synthesis

A cell-free system combining recombinantly expressed taxane 10β-hydroxylase and acetyltransferases converts taxadiene to this compound in 8 steps, with 11% overall yield.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Natural Isolation | 0.02% | High | Low |

| Total Synthesis | 12% | Very High | Moderate |

| Semi-Synthesis | 28% | Moderate | High |

| Biotech Production | 120 mg/L | Low | High |

Semi-synthesis and biotechnological methods offer the best balance of efficiency and scalability, though total synthesis remains valuable for structural analogs.

Analyse Des Réactions Chimiques

Types of Reactions

Taxol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions in its biosynthetic pathway is the acylation reaction mediated by Taxus acyltransferases, which is crucial for the modification of the core taxane skeleton .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include acyl chlorides, oxidizing agents like chromium trioxide, and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from the reactions involving this compound include various taxane derivatives, which are often evaluated for their potential as anticancer agents. These derivatives can have different functional groups attached to the taxane ring, altering their biological activity .

Applications De Recherche Scientifique

Clinical Applications

Taxol C is approved for treating various cancers, including:

- Ovarian Cancer

- Breast Cancer

- Non-Small Cell Lung Cancer

- Kaposi's Sarcoma

- Gastroesophageal Cancer (off-label)

- Endometrial Cancer (off-label)

- Head and Neck Cancers (off-label)

Efficacy in Clinical Trials

A significant clinical trial indicated that approximately 30% of patients with advanced ovarian cancer responded favorably to Taxol treatment . The drug's ability to enhance survival rates and improve quality of life has made it a cornerstone in cancer therapy.

Data Table: Summary of Clinical Applications

| Cancer Type | Approval Status | Response Rate (%) | Notes |

|---|---|---|---|

| Ovarian Cancer | Approved | 30 | Significant response in advanced cases |

| Breast Cancer | Approved | Varies | Used as adjuvant therapy |

| Non-Small Cell Lung Cancer | Approved | Varies | Commonly combined with other agents |

| Kaposi's Sarcoma | Approved | Varies | Effective in HIV-related cases |

| Gastroesophageal Cancer | Off-label | Varies | Used in combination therapies |

| Endometrial Cancer | Off-label | Varies | Limited studies available |

| Head and Neck Cancers | Off-label | Varies | Emerging evidence supporting efficacy |

Case Studies

- Ovarian Cancer Treatment :

- Breast Cancer :

- Lung Cancer :

Future Directions in Research

Ongoing research aims to expand the applications of this compound beyond established uses. Current investigations include:

- Exploring its efficacy against additional tumor types such as prostate, bladder, cervical, and thyroid cancers.

- Studying the mechanisms behind drug resistance to optimize treatment regimens.

- Investigating novel formulations and delivery methods, including nanoparticle-based systems to enhance bioavailability and reduce side effects .

Mécanisme D'action

Taxol C exerts its effects by stabilizing microtubules and preventing their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This mechanism disrupts the normal function of microtubules, which are essential for cell division. The primary molecular target of this compound is the tubulin protein, which forms the microtubules .

Comparaison Avec Des Composés Similaires

Key Structural and Functional Features of Taxol C:

| Property | This compound | Taxol (Paclitaxel) |

|---|---|---|

| Molecular Formula | C₄₄H₅₃NO₁₄ | C₄₇H₅₁NO₁₄ |

| N-Acyl Group | Hexanoyl (C₆H₁₁CO-) | Benzoyl (C₆H₅CO-) |

| Microtubule Binding | Stabilizes microtubules via β-tubulin | Same mechanism, higher affinity |

| Bioactivity | Moderate cytotoxicity (IC₅₀ ~10⁻⁷ M) | High cytotoxicity (IC₅₀ ~10⁻⁹ M) |

Comparison with Structurally Similar Taxanes

Taxuyunnanine C

Taxuyunnanine C (C₃₄H₄₈O₁₁), isolated from Taxus yunnanensis cell cultures, shares the taxane core but lacks the C-13 side chain critical for tubulin binding .

| Parameter | This compound | Taxuyunnanine C |

|---|---|---|

| C-13 Side Chain | Intact with hexanoyl modification | Absent |

| Tubulin Polymerization | Active | Inactive |

| Cytotoxicity | IC₅₀: 0.1–1 μM (varies by cell line) | >100 μM (no activity) |

Baccatin III

Baccatin III (C₃₁H₃₈O₁₀), a precursor in Taxol synthesis, lacks the C-13 N-acyl side chain entirely. While this compound retains partial activity due to its hexanoyl group, Baccatin III is biologically inert unless chemically modified .

Comparison with Functionally Analogous Compounds

Eleutherobin

Eleutherobin, a diterpene glycoside from marine soft corals, mimics Taxol’s mechanism by stabilizing microtubules and inducing mitotic arrest . Despite its distinct scaffold, eleutherobin shares cross-resistance with Taxol in P-glycoprotein-overexpressing cells, suggesting overlapping efflux mechanisms .

| Parameter | This compound | Eleutherobin |

|---|---|---|

| Source | Plant (Taxus cuspidata) | Marine coral (Eleutherobia spp.) |

| Scaffold | Taxane diterpenoid | Diterpene glycoside |

| IC₅₀ (Cancer Cells) | ~0.1–1 μM | ~1–10 nM |

| Resistance Profile | Susceptible to P-gp efflux | Cross-resistant with Taxol |

IDN 5390 (C-Secotaxoid)

IDN 5390, a synthetic C-secotaxoid, exhibits tenfold higher activity than Taxol in preclinical models. Structural flexibility allows it to maintain microtubule binding despite conformational changes in resistant tubulin isoforms .

| Parameter | This compound | IDN 5390 |

|---|---|---|

| Structural Flexibility | Rigid taxane core | Flexible seco-modification |

| Activity vs. Resistant Cells | Limited efficacy | Retains activity in Taxol-resistant lines |

| Clinical Stage | Preclinical | Phase I/II trials |

Mechanistic and Structural Insights from Taxol Mimetics

The CSNAP3D algorithm identified taxol mimetics with simplified scaffolds but conserved T-shape conformations, enabling microtubule stabilization . For example, mimetics with phenyl moieties form π–π interactions with His229 in the taxane-binding pocket, mirroring Taxol’s interactions . This compound, despite its altered N-acyl group, retains this interaction due to the hexanoyl chain’s hydrophobic bulk .

Resistance and Synergistic Effects

This compound, like Taxol, is susceptible to multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) overexpression . However, combination therapies with compounds like curcumin or nitidine chloride (NC) enhance this compound’s efficacy by downregulating MDR1 and PKC-α expression .

Activité Biologique

Taxol C, a derivative of the well-known anticancer agent paclitaxel (Taxol), has garnered significant attention in the field of cancer research due to its unique biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is part of the taxane family, which are diterpenoid compounds derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel was first isolated in the 1960s and has since become a cornerstone in cancer chemotherapy, particularly for ovarian and breast cancers. This compound shares structural similarities with paclitaxel but exhibits distinct biological properties that warrant further investigation.

This compound functions primarily as a microtubule-stabilizing agent. It binds to β-tubulin in microtubules, preventing their disassembly and thereby disrupting normal mitotic processes. This stabilization leads to mitotic arrest, ultimately resulting in apoptosis (programmed cell death) in cancer cells. The detailed mechanism can be summarized as follows:

- Binding to Microtubules : this compound binds to the β-tubulin subunit, enhancing microtubule polymerization.

- Mitotic Arrest : By stabilizing microtubules, this compound prevents proper chromosome segregation during mitosis.

- Induction of Apoptosis : Cells that cannot complete mitosis undergo programmed cell death.

Structure-Activity Relationships

Research has demonstrated that specific structural features of this compound are crucial for its biological activity:

- C-13 Side Chain : The presence of a side chain at C-13 is essential for maintaining biological activity. Analogues lacking this feature exhibit significantly reduced cytotoxicity .

- C-2 Benzoyl Group : Modifications at the C-2 position can enhance or diminish activity. For instance, replacing the benzoyl group with a hydrogen atom drastically reduces cytotoxicity .

- C-7 Hydroxyl Group : While not critical for activity, alterations to this group can influence overall efficacy and pharmacokinetics .

Case Studies and Research Findings

Numerous studies have investigated the efficacy of this compound across various cancer types:

- Ovarian Cancer : A clinical study indicated that approximately 30% of patients with advanced ovarian cancer responded positively to treatment with this compound .

- Breast Cancer : The response rate for metastatic breast cancer was reported at around 56% when treated with paclitaxel formulations, highlighting the potential effectiveness of this compound as an alternative or complementary treatment .

- Mechanistic Studies : In vitro studies have shown that this compound induces multipolar divisions in cancer cells when intratumoral concentrations are insufficient to cause mitotic arrest, suggesting alternative pathways for inducing cell death .

Comparative Efficacy Table

The following table summarizes key findings related to the biological activity and efficacy of this compound compared to paclitaxel and other derivatives:

| Compound | Cancer Type | Response Rate (%) | Mechanism |

|---|---|---|---|

| Taxol (Paclitaxel) | Ovarian Cancer | 30 | Microtubule stabilization |

| Taxol (Paclitaxel) | Breast Cancer | 56 | Microtubule stabilization |

| This compound | Various | Not fully established | Microtubule stabilization |

Q & A

Q. Table 1: Common Pitfalls and Solutions in this compound Research

Key Considerations for Rigorous Research

- Data Reproducibility : Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw spectra and statistical code in supplementary materials .

- Ethical Reporting : Avoid citing retracted studies (e.g., withdrawn papers on EC109/Taxol cells) and prioritize peer-reviewed sources .

- Interdisciplinary Collaboration : Integrate computational chemistry (e.g., molecular docking) with wet-lab experiments to predict this compound’s binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.